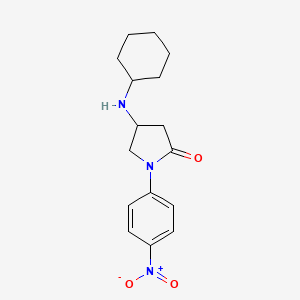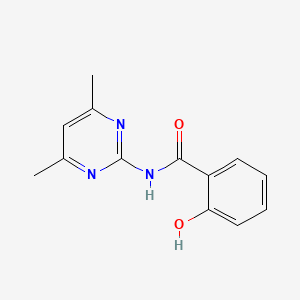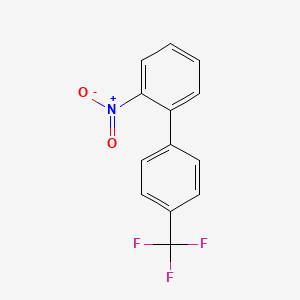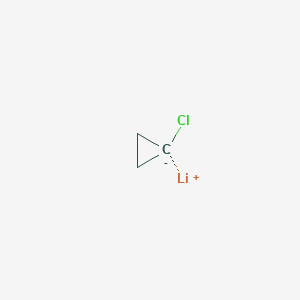![molecular formula C14H32N2O3Si B14241541 1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine CAS No. 390411-14-0](/img/structure/B14241541.png)
1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine typically involves the reaction of piperazine with hexyl bromide and trimethoxysilane. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:
Step 1: Reaction of piperazine with hexyl bromide in the presence of a base such as potassium carbonate to form 1-hexylpiperazine.
Step 2: Reaction of 1-hexylpiperazine with trimethoxysilane in the presence of a catalyst such as platinum or palladium to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring cost-effectiveness and high yield. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring and the hexyl group.
Reduction: Reduced derivatives of the piperazine ring and the trimethoxysilyl group.
Substitution: Substituted derivatives with various functional groups replacing the trimethoxysilyl group.
Applications De Recherche Scientifique
1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The trimethoxysilyl group allows for potential interactions with silicon-based materials, making it useful in materials science applications.
Comparaison Avec Des Composés Similaires
1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine can be compared with other similar compounds, such as:
1-Hexyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine: This compound features a trimethoxyphenyl group instead of a trimethoxysilyl group, leading to different chemical and biological properties.
(4-Hexylpiperazin-1-yl)methyl-trimethoxysilane: A similar compound with slight variations in the substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a piperazine ring with a hexyl group and a trimethoxysilyl group, providing a distinct set of chemical and physical properties that can be leveraged in various scientific and industrial applications.
Propriétés
Numéro CAS |
390411-14-0 |
|---|---|
Formule moléculaire |
C14H32N2O3Si |
Poids moléculaire |
304.50 g/mol |
Nom IUPAC |
(4-hexylpiperazin-1-yl)methyl-trimethoxysilane |
InChI |
InChI=1S/C14H32N2O3Si/c1-5-6-7-8-9-15-10-12-16(13-11-15)14-20(17-2,18-3)19-4/h5-14H2,1-4H3 |
Clé InChI |
MWMMUWARAYVDBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCN(CC1)C[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)



![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)


![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)
![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)

